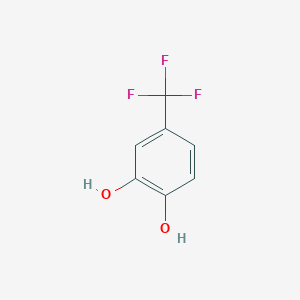

4-(Trifluoromethyl)benzene-1,2-diol

Descripción

Significance of Fluorinated Organic Compounds in Advanced Materials and Chemical Synthesis

The introduction of fluorine into organic compounds dramatically alters their physical, chemical, and biological properties. chemrxiv.orgnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting exceptional thermal and chemical stability to fluorinated molecules. nih.govpageplace.de This robustness is a highly desirable trait in the development of advanced materials, including high-performance polymers and specialty lubricants. nih.govpageplace.de

In the realm of materials science, fluorinated polymers are noted for their chemical inertness, low friction coefficients, and weather stability. nih.gov These properties have led to their use in a wide array of applications, from aerospace components to biomedical devices. nih.gov Furthermore, fluorination can modulate the electronic properties of materials, making them suitable for applications in electronics and photonics. frontiersin.org

In chemical synthesis, fluorinated compounds serve as versatile building blocks and reagents. pageplace.de The introduction of fluorine can influence the reactivity and selectivity of chemical transformations, enabling the synthesis of complex molecular architectures. chemrxiv.org The development of novel fluorination methods continues to be an active area of research, expanding the toolkit available to synthetic chemists. chemrxiv.org

The Catechol Moiety as a Core Structural Unit in Organic Chemistry

Catechol, or benzene-1,2-diol, is a fundamental structural motif found in a vast number of natural products and synthetic compounds. cymitquimica.comnih.gov Its derivatives are present in tannins, and neurotransmitters, and form the basis of the adhesive proteins found in mussels, which are renowned for their ability to bind to surfaces in wet environments. cymitquimica.comnih.gov

The two adjacent hydroxyl groups of the catechol unit are key to its chemical versatility. They can act as bidentate ligands, strongly chelating to a variety of metal ions. nih.govsciforum.net This property is crucial in the design of coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. numberanalytics.com The catechol moiety can also undergo oxidation to form highly reactive ortho-quinones, which can participate in a range of chemical reactions, including the formation of cross-linked polymer networks. nih.gov This reactivity is harnessed in the development of adhesive and self-healing materials. frontiersin.org

Rationale for Investigating Trifluoromethylated Catechols

The combination of a trifluoromethyl group and a catechol ring within the same molecule, as seen in 4-(trifluoromethyl)benzene-1,2-diol, creates a system with unique and tunable properties. The rationale for investigating such compounds is rooted in the predictable yet profound influence of the trifluoromethyl group on the aromatic system.

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This strong inductive effect significantly reduces the electron density of the aromatic ring to which it is attached. studypug.com This deactivation of the ring makes it less susceptible to electrophilic attack and influences the regioselectivity of substitution reactions.

The electron-withdrawing nature of the -CF3 group also impacts the acidity of the catechol protons. By pulling electron density away from the hydroxyl groups, the -CF3 group is expected to increase their acidity compared to unsubstituted catechol. This modulation of electronic properties can have significant implications for the reactivity and binding affinity of the molecule. mdpi.com

The introduction of a trifluoromethyl group allows for the fine-tuning of a molecule's physicochemical properties, a critical aspect of rational design in various research applications. mdpi.com In materials science, the incorporation of -CF3 groups can enhance the thermal stability and solubility of polymers in specific solvents. nih.govfrontiersin.org The altered electronic properties of trifluoromethylated catechols can also be exploited in the design of new ligands for catalysis and coordination chemistry, potentially leading to complexes with novel reactivity or stability. nsf.gov

Furthermore, in the context of medicinal chemistry, the -CF3 group is often used to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com While this article does not delve into therapeutic applications, the fundamental principles of molecular property modulation are directly transferable to the design of new functional molecules for a broad range of scientific investigations.

Detailed Research Findings

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its chemical properties and potential reactivity can be inferred from studies on analogous compounds.

Synthesis: The synthesis of 4-substituted catechols can be achieved through various methods, including the deprotection of protected catechol precursors and amidation reactions. nih.gov For instance, a general route could involve the synthesis of a trifluoromethyl-substituted benzene (B151609) derivative that is then subjected to hydroxylation to introduce the catechol functionality.

Reactivity: Catechols bearing electron-withdrawing groups are known to undergo oxidative functionalization. nih.gov For example, catechols with such substituents can react at the C4 position in the presence of an oxidizing agent like phenyliodine(III) diacetate (PIDA) and various nucleophiles. nih.gov This suggests that this compound could be a precursor to more complex, functionalized catechol derivatives. The catechol unit is also known to undergo spontaneous "browning" reactions in neutral to mildly alkaline conditions, a process that can be accelerated by the presence of amines. chemrxiv.org

Applications in Materials Science: Catechol-functionalized polymers are of great interest for developing advanced materials with properties like self-healing and underwater adhesion. frontiersin.orgnih.gov The incorporation of the trifluoromethyl group could enhance the thermal stability and chemical resistance of such polymers. Fluorinated polymers, in general, are valued for their applications in lithography and as smart materials in biomedicine. nih.govresearchgate.net

Coordination Chemistry: The catechol moiety is an excellent ligand for a variety of metal ions. nih.govsciforum.net The electronic properties of the trifluoromethyl group in this compound would influence the coordination environment of the resulting metal complexes. nsf.gov This could lead to the development of new catalysts or functional coordination polymers. numberanalytics.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃O₂ | PubChem |

| Molecular Weight | 178.11 g/mol | cymitquimica.com |

| CAS Number | 37519-09-8 | aobchem.com |

This table presents basic physicochemical data for the title compound.

Table 2: Spectroscopic Data for a Structurally Related Compound: (E)-2-[3-(Trifluoromethyl)phenyliminomethyl]benzene-1,4-diol

| Spectroscopic Parameter | Value |

| Molecular Formula | C₁₄H₁₀F₃NO₂ |

| Molecular Weight | 281.23 |

| Crystal System | Triclinic |

| a (Å) | 7.1019 (8) |

| b (Å) | 8.5910 (8) |

| c (Å) | 11.0412 (11) |

| α (°) | 73.862 (8) |

| β (°) | 74.133 (7) |

| γ (°) | 87.431 (8) |

| Volume (ų) | 622.10 (11) |

Data from a crystallographic study of a related trifluoromethyl-containing phenolic compound, illustrating the type of detailed structural information obtained in such research. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(trifluoromethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFLJQHPAGLLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Trifluoromethyl Benzene 1,2 Diol and Its Precursors/analogs

Strategies for Introducing the Trifluoromethyl Group onto Aromatic Systems

The incorporation of a trifluoromethyl group into organic molecules can significantly alter their physical, chemical, and physiological properties due to its high electronegativity, stability, and lipophilicity. acs.org Efficient methods for this transformation are categorized by the nature of the trifluoromethylating agent: electrophilic, nucleophilic, or radical. beilstein-journals.org

Electrophilic trifluoromethylation involves reagents that deliver a "CF3+" equivalent to an electron-rich aromatic substrate. These methods are advantageous for direct functionalization. acs.org Key reagents in this category include hypervalent iodine compounds and sulfonium (B1226848) salts. beilstein-journals.orgacs.org

Hypervalent Iodine Reagents : Compounds such as Togni and Umemoto reagents are widely used. For instance, 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) and other hypervalent iodine-based agents can trifluoromethylate arenes directly. acs.org The reactivity of these reagents can be tuned by modifying the substituents on the aromatic ring of the reagent itself. acs.org

S-Trifluoromethyl Sulfonium Salts : Diaryl(trifluoromethyl)sulfonium salts, first reported by Yagupolskii and co-workers, serve as effective electrophilic CF3 sources. beilstein-journals.org The electrophilicity of these sulfonium reagents can be enhanced by placing electron-withdrawing groups on their benzene (B151609) rings, which improves the transfer of the CF3 group to substrates like p-hydroquinone and aniline (B41778). acs.org

| Reagent Type | Example(s) | Characteristics |

| Hypervalent Iodine | Togni Reagents, Umemoto Reagents | Stable, commercially available reagents for direct trifluoromethylation of arenes and heteroarenes. acs.org |

| Sulfonium Salts | S-(trifluoromethyl)diphenylsulfonium triflates | Stable and conveniently prepared; reactivity can be tuned by substituents on the benzene rings. acs.orgbeilstein-journals.org |

In nucleophilic trifluoromethylation, a trifluoromethyl anion (CF3−) equivalent is reacted with an electrophilic substrate. wikipedia.org While the CF3− anion itself was long considered a transient species, methods have been developed to generate and utilize it effectively. wikipedia.org

Ruppert-Prakash Reagent : Trifluoromethyltrimethylsilane (TMSCF3), known as the Ruppert-Prakash reagent, is the most common source for nucleophilic trifluoromethylation. wikipedia.orgsemanticscholar.org It requires an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate the active trifluoromethylating species. wikipedia.org This method is widely used for the trifluoromethylation of carbonyl compounds. wikipedia.orgsemanticscholar.org

Oxidative Trifluoromethylation : A modern approach involves the reaction of a nucleophilic substrate with a nucleophilic CF3 source, like TMSCF3, in the presence of an oxidant. nih.gov This strategy allows for the trifluoromethylation of various nucleophiles, including arenes, heteroarenes, and aryl boronic acids, often mediated or catalyzed by copper. nih.gov

Fluoroform-Derived Reagents : Researchers have developed methods using fluoroform (HCF3), an inexpensive industrial byproduct, as the CF3 source. umich.edu Recyclable borazine-CF3 adducts have been created that can stabilize the CF3− anion and transfer it to a wide variety of substrates efficiently. umich.edu

| Reagent/Method | Description | Activator/Co-reagent |

| Ruppert-Prakash Reagent (TMSCF3) | A silicon-based reagent that is a stable and effective source of the CF3 nucleophile. wikipedia.orgsemanticscholar.org | Fluoride ion source (e.g., TBAF) or other Lewis bases. wikipedia.orgsemanticscholar.org |

| Oxidative Trifluoromethylation | Reaction of a nucleophilic substrate and a nucleophilic CF3 source with an oxidant. nih.gov | Oxidants (e.g., copper salts). nih.gov |

| Fluoroform (HCF3) | Inexpensive gas used to generate CF3− with a strong base or form adducts for transfer. umich.edu | Strong bases or Lewis acids like borazines. umich.edu |

Radical trifluoromethylation utilizes the trifluoromethyl free radical (•CF3), which is electrophilic and highly reactive. wikipedia.org These reactions are often initiated photochemically, thermally, or with a radical initiator.

Trifluoroiodomethane (CF3I) : In response to the Montreal Protocol phasing out reagents like bromotrifluoromethane, CF3I has emerged as a key reagent. wikipedia.org It can generate the •CF3 radical, especially when combined with initiators like triethylborane (B153662) or through photolysis. wikipedia.org

Sodium Trifluoromethanesulfinate (CF3SO2Na) : Known as the Langlois reagent, CF3SO2Na is a stable, easy-to-handle solid that generates •CF3 in the presence of an oxidizing agent such as tert-butyl hydroperoxide (tBuOOH). wikipedia.org

Photoredox Catalysis : Modern methods often employ photoredox catalysis to generate the •CF3 radical under mild conditions. nih.gov This approach has enabled the enantioselective radical trifluoromethylation of C-H bonds. nih.gov

| Reagent/Method | Description | Initiation |

| Trifluoroiodomethane (CF3I) | A gaseous reagent that serves as a clean source of the •CF3 radical. wikipedia.org | Photochemical, thermal, or with radical initiators (e.g., triethylborane). wikipedia.org |

| Sodium Trifluoromethanesulfinate (CF3SO2Na) | A stable solid that generates •CF3 upon oxidation. wikipedia.org | Oxidizing agents (e.g., tBuOOH). wikipedia.org |

| Photoredox Catalysis | Uses a photocatalyst and visible light to generate radicals under mild conditions. nih.gov | Visible light and a photocatalyst. nih.gov |

Synthetic Routes to Catechol Derivatives

The benzene-1,2-diol structural motif, commonly known as catechol, is a key component. wikipedia.org It can be synthesized through various classical and modern organic reactions.

The synthesis of the catechol ring system can be achieved from several common starting materials.

Hydroxylation of Phenol (B47542) : The direct industrial synthesis of catechol involves the hydroxylation of phenol using hydrogen peroxide. wikipedia.org

Demethylation of Guaiacol : Guaiacol (2-methoxyphenol), which can be obtained from natural sources, is a common precursor. The methyl ether can be cleaved using strong acids like hydroiodic acid (HI) or reagents like aluminum chloride to yield catechol. wikipedia.orgorgsyn.orgchemicalbook.com

Dakin Oxidation : The Dakin oxidation provides a route from ortho-hydroxy-substituted phenyl aldehydes or ketones. The reaction of salicylaldehyde (B1680747) with hydrogen peroxide in a basic solution yields catechol. wikipedia.orgorgsyn.orgwikipedia.org

Hydrolysis of o-Substituted Phenols : Catechol can be prepared by the hydrolysis of ortho-substituted phenols, such as 2-chlorophenol, using hot aqueous solutions of alkali metal hydroxides. wikipedia.orgchemicalbook.com

| Method | Starting Material | Reagents |

| Hydroxylation | Phenol | Hydrogen Peroxide (H2O2) |

| Demethylation | Guaiacol (2-methoxyphenol) | Hydroiodic acid (HI) or Aluminum chloride (AlCl3) |

| Dakin Oxidation | Salicylaldehyde | Hydrogen Peroxide (H2O2), Base |

| Hydrolysis | 2-Chlorophenol | Aqueous alkali metal hydroxide (B78521) (e.g., NaOH) |

Introducing fluorine or fluorinated groups to a pre-existing catechol ring is a viable strategy. This can be accomplished through various derivatization techniques. libretexts.org

Nucleophilic Deoxyfluorination : One of the hydroxyl groups of a catechol can be converted to a C-F bond. This deoxyfluorination has been successfully applied to naturally occurring catechols using specialized fluorinating agents. nih.gov

Derivatization with Fluorinated Acyl Groups : Acylation with reagents containing fluorine, such as perfluorinated acyl derivatives, can modify the catechol hydroxyl groups. libretexts.org

Synthesis from Fluorinated Precursors : An alternative to direct fluorination of catechol is to start with a molecule that already contains the trifluoromethyl group and then construct the catechol moiety. For example, the synthesis of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine demonstrates a pathway starting from a trifluoromethylated aniline derivative, which could potentially be converted to the target diol. mdpi.com A practical synthesis of fluorinated catechol derivatives using silver(I) fluoride has also been reported, showcasing direct fluorination methods. researchgate.net

Electrochemical Synthesis Approaches for Vicinal Diols

The synthesis of vicinal diols, such as 4-(trifluoromethyl)benzene-1,2-diol, through electrochemical methods is a burgeoning field of interest due to its alignment with green chemistry principles. These methods can circumvent the need for traditional, often hazardous, chemical oxidants or reducing agents. organic-chemistry.org Electrochemical strategies typically involve the highly controlled oxidation or reduction of organic substrates at an electrode surface, offering a high degree of selectivity. rsc.org

An electrochemical approach to diol synthesis can proceed via two main pathways: the anodic oxidation of an alkene or arene, or the cathodic reduction of a suitable precursor like a 1,2-dione or quinone. For instance, the electrochemical oxidation of vinylarenes in the presence of N,N-dimethylformamide (DMF) has been shown to produce protected syn-1,2-diols. rsc.orgchemrxiv.org This process is initiated by the oxidation of the alkene, followed by nucleophilic attack. rsc.orgchemrxiv.org

A more direct and often more controlled route to catechols like this compound involves the electrochemical reduction of the corresponding ortho-quinone, in this case, 4-(trifluoromethyl)-1,2-benzoquinone. This transformation is a two-electron, two-proton process that can be finely tuned by controlling the applied potential in an electrolytic cell. The choice of electrode material, solvent, and electrolyte are all critical parameters that influence the efficiency and selectivity of the reduction. The electron-withdrawing nature of the trifluoromethyl group makes the quinone precursor a good candidate for reductive methods. researchgate.net

Mechanistic Considerations in Electrochemical Diol Formation

The process begins with a reversible one-electron reduction of the quinone (Q) to form a semiquinone radical anion (Q•−). This is followed by a second one-electron transfer to generate the dianion (Q2−). In the presence of protons (H+), these anionic species are rapidly protonated to yield the final hydroquinone (B1673460) or catechol (QH2).

The precise pathway can vary based on the pH of the medium and the proton availability. The key steps are outlined below:

| Step | Reaction Pathway | Description |

| 1 | Q + e⁻ ⇌ Q•⁻ | A single electron is transferred to the quinone, forming a semiquinone radical anion. |

| 2 | Q•⁻ + H⁺ ⇌ QH• | The radical anion is protonated to form a neutral semiquinone radical. |

| 3 | QH• + e⁻ ⇌ QH⁻ | The neutral radical undergoes a second one-electron reduction to form the hydroquinone anion. |

| 4 | QH⁻ + H⁺ ⇌ QH₂ | Final protonation yields the stable diol product. |

The stability of the intermediate radical anion is significantly influenced by substituents on the aromatic ring. Electron-withdrawing groups, like the trifluoromethyl (CF₃) group, stabilize the radical anion, which affects the reduction potential required for the transformation. researchgate.net

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is paramount in the synthesis of specifically substituted catechols like this compound to ensure the correct isomer is formed. Various classical and modern synthetic methods can be employed, starting from carefully chosen precursors. acs.org

One effective strategy is the direct ortho-hydroxylation of a corresponding phenol. Starting with 4-(trifluoromethyl)phenol, a second hydroxyl group can be introduced at the C2 position. This transformation can be challenging due to the high reactivity of the phenol ring, which can lead to multiple hydroxylations or oxidation to the quinone. However, the use of specific catalysts, including certain transition metal complexes or enzymatic catalysts (e.g., tyrosinase), can provide high regioselectivity for the desired ortho-dihydroxylation.

Another powerful method is the Dakin oxidation. This reaction involves the oxidation of an ortho-hydroxybenzaldehyde with hydrogen peroxide in a basic medium. For the synthesis of the target compound, this would require 2-hydroxy-5-(trifluoromethyl)benzaldehyde (B2768122) as a precursor. The reaction proceeds via nucleophilic addition of a hydroperoxide anion to the aldehyde carbonyl, followed by rearrangement to form a phenyl formate (B1220265) ester, which is then hydrolyzed to the catechol.

The Baeyer-Villiger oxidation offers an alternative route, starting from an ortho-hydroxyacetophenone. The oxidation of 2-hydroxy-4-(trifluoromethyl)acetophenone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to an acetate (B1210297) ester intermediate. Subsequent hydrolysis of this ester furnishes the desired this compound. The regioselectivity of the oxygen insertion is reliably controlled by the directing effect of the ortho-hydroxyl group.

The table below summarizes these selective synthesis strategies.

| Synthesis Strategy | Precursor Example | Key Reagents | Key Features |

| Direct Hydroxylation | 4-(Trifluoromethyl)phenol | Transition Metal or Enzyme Catalyst, Oxidant | Provides direct access but requires careful control of regioselectivity. |

| Dakin Oxidation | 2-Hydroxy-5-(trifluoromethyl)benzaldehyde | Hydrogen Peroxide (H₂O₂), Base | Highly regioselective conversion of an aldehyde to a hydroxyl group. |

| Baeyer-Villiger Oxidation | 2-Hydroxy-4-(trifluoromethyl)acetophenone | m-CPBA or other peroxy acids, followed by hydrolysis | Regioselective oxygen insertion directed by the hydroxyl group. |

Elucidation of Reaction Mechanisms and Chemical Reactivity

Redox Chemistry of 4-(Trifluoromethyl)benzene-1,2-diol

The redox chemistry of catechols is a well-established area of study, and this compound is no exception. The presence of the two hydroxyl groups on the benzene (B151609) ring makes it susceptible to oxidation.

Similar to other catechols, this compound can be oxidized to form the corresponding o-benzoquinone. This transformation involves the removal of two protons and two electrons from the hydroxyl groups, leading to the formation of a diketone. The strong electron-withdrawing nature of the trifluoromethyl group influences the redox potential of this process. The oxidation can be achieved using various oxidizing agents. For instance, the oxidation of benzene-1,4-diol (B12442567) (hydroquinone) to p-benzoquinone is a common reaction that can be achieved with catalytic amounts of an oxidizing agent. wipo.intrsc.org

The oxidation of catechols often proceeds through a one-electron oxidation step, generating a semiquinone radical intermediate. In the case of this compound, the resulting semiquinone radical would be stabilized by the delocalization of the unpaired electron across the aromatic ring. The trifluoromethyl group, being strongly electron-withdrawing, would impact the stability and reactivity of this radical species.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the aromatic ring and the hydroxyl groups in this compound towards nucleophiles and electrophiles is a key aspect of its chemistry.

The hydroxyl groups of this compound are key functional groups that can participate in a variety of reactions. They can act as nucleophiles, for example, in ether and ester formation. They can also be deprotonated to form phenoxides, which are even stronger nucleophiles. The acidity of the hydroxyl groups is enhanced by the electron-withdrawing trifluoromethyl group. Furthermore, these hydroxyl groups can be converted to other functional groups. For instance, hydroxyl groups can be converted to fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST). google.com In a study on a related compound, N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine, the amino groups were shown to react with 1,5-difluoro-2,4-dinitrobenzene. mdpi.com This suggests that the hydroxyl groups of this compound could undergo similar nucleophilic aromatic substitution reactions.

Radical Reactions and Mechanistic Studies

The trifluoromethyl group can influence the course of radical reactions. The CF3 radical is known to be electrophilic and highly reactive. wikipedia.org Radical trifluoromethylation of aromatic compounds is a known process. wikipedia.orgrsc.org For instance, the photochemical reaction of trifluoroiodomethane with benzene yields benzotrifluoride. rsc.org The presence of the trifluoromethyl group in this compound could influence its reactivity towards radical species or its ability to initiate or participate in radical-mediated processes. Mechanistic studies involving related trifluoromethylated compounds have explored their role in controlling the regioselectivity of reactions. nih.gov Computational studies, such as those using density functional theory (DFT), have been employed to understand the role of the trifluoromethyl group in influencing the reactivity and selectivity of cycloaddition reactions. researchgate.net

Intramolecular and Intermolecular Interactions Driving Reactivity

The chemical behavior of this compound is significantly influenced by a complex interplay of intramolecular and intermolecular forces. These non-covalent interactions dictate the molecule's conformation, electron distribution, and ultimately, its reactivity in various chemical environments.

A defining feature of the catechol moiety is the presence of an intramolecular hydrogen bond between the two adjacent hydroxyl groups. mdpi.comnih.gov In the gas phase and in non-polar solvents, one hydroxyl group typically acts as a hydrogen bond donor, while the other acts as an acceptor, creating a pseudo-six-membered ring that enhances the molecule's stability. mdpi.comnih.gov This interaction is dynamic, with the roles of donor and acceptor being interchangeable. mdpi.com

The introduction of a strong electron-withdrawing trifluoromethyl (-CF3) group at the 4-position of the benzene ring has a profound effect on the electronic properties of the catechol system. This group enhances the acidity of the phenolic hydroxyl groups, thereby strengthening their capacity as hydrogen bond donors. sciforum.net This increased donor strength can, in turn, influence the nature of both intramolecular and intermolecular hydrogen bonds.

In addition to conventional hydrogen bonds, the trifluoromethyl group itself can participate in various non-covalent interactions. Research has shown that the fluorine atoms in a -CF3 group can act as weak hydrogen bond acceptors in C-H···F interactions. nih.gov Furthermore, the carbon atom of the trifluoromethyl group can exhibit electrophilic character, allowing for interactions with nucleophilic species. acs.org This amphiphilic nature of the -CF3 group adds another layer of complexity to the intermolecular interactions of this compound. acs.org

The balance between intramolecular and intermolecular hydrogen bonding is also highly dependent on the surrounding medium. In polar, protic solvents like water, the strong intramolecular hydrogen bond observed in the gas phase is often disrupted in favor of forming multiple intermolecular hydrogen bonds with solvent molecules. nih.gov This shift in hydrogen bonding can significantly alter the molecule's reactivity in solution.

Detailed Research Findings

Computational studies on catechol and its derivatives provide valuable insights into the energetic and geometric parameters of these interactions. Quantum mechanical calculations have been employed to characterize the potential energy surface of catechol, revealing the stability of the intramolecularly hydrogen-bonded conformer. mdpi.comrsc.org Spectroscopic techniques, such as Fourier-transform infrared (FT-IR) spectroscopy, have been used to probe the vibrational modes associated with the hydroxyl groups, confirming the presence and nature of hydrogen bonding. mdpi.com For substituted catechols, these studies highlight how electron-withdrawing or -donating groups modulate the strength and dynamics of these interactions. mdpi.com

While specific experimental data for this compound is limited, the following tables present representative data based on computational models and experimental findings for catechol and related fluorinated phenolic compounds. These values illustrate the expected impact of the trifluoromethyl group on the key intramolecular and intermolecular interactions.

Interactive Data Tables

Table 1: Calculated Intramolecular Hydrogen Bond Parameters for Catechol and a Model of this compound

| Compound | O-H···O Bond Length (Å) | O-H···O Bond Angle (°) | H-Bond Energy (kcal/mol) |

| Catechol (gas phase) | ~2.5 - 2.7 | ~140 - 150 | ~2 - 4 |

| This compound (predicted) | ~2.4 - 2.6 | ~145 - 155 | ~3 - 5 |

This data is illustrative and based on computational models of catechol and the expected influence of the electron-withdrawing -CF3 group. Actual experimental values may vary.

Table 2: Potential Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | O-H | O (hydroxyl) | 2.6 - 2.9 |

| Hydrogen Bond | O-H | F (trifluoromethyl) | 2.8 - 3.2 |

| C-H···F Interaction | C-H (aromatic) | F (trifluoromethyl) | 3.0 - 3.5 |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 |

This table outlines plausible intermolecular interactions and their typical distance ranges based on studies of related fluorinated and phenolic compounds.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 4-(Trifluoromethyl)benzene-1,2-diol, the key vibrational modes are associated with the hydroxyl, aromatic, and trifluoromethyl groups.

The O-H stretching vibrations of the diol functionality are expected to produce a broad and intense absorption band in the region of 3500-3200 cm⁻¹. The exact position and shape of this band are sensitive to hydrogen bonding. Aromatic C-H stretching vibrations typically appear as weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring give rise to characteristic absorptions in the 1620-1450 cm⁻¹ range. nih.gov The presence of the electron-withdrawing trifluoromethyl group influences the electronic distribution in the ring, which can shift the precise location of these peaks.

The spectrum will also be characterized by strong absorptions corresponding to the C-F bonds of the trifluoromethyl group, typically found in the 1350-1100 cm⁻¹ region. Bending vibrations for C-H and O-H bonds appear at lower wavenumbers.

Table 1: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching | 3500 - 3200 | Strong, Broad |

| Aromatic (C-H) | Stretching | 3100 - 3000 | Weak to Medium |

| Aromatic (C=C) | Ring Stretching | 1620 - 1450 | Medium to Strong |

| Trifluoromethyl (C-F) | Stretching | 1350 - 1100 | Very Strong |

| Carbon-Oxygen (C-O) | Stretching | 1260 - 1180 | Strong |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a powerful complement to FTIR. While polar groups like hydroxyls are strong in FTIR, non-polar bonds and symmetric vibrations, such as the aromatic ring stretches, often produce strong signals in Raman spectra.

For this compound, the most prominent Raman peaks are expected to be the aromatic C-C ring stretching modes around 1600 cm⁻¹ and the ring breathing mode near 1000 cm⁻¹. researchgate.net The C-S bond in thiophenol, an analogue, shows a characteristic vibration around 1100 cm⁻¹, and similarly, the C-CF3 stretch in the target molecule is expected to be Raman active. rsc.org The symmetry of the substitution pattern on the benzene ring will significantly influence the intensity and position of these bands. Studies on catechol and polycatechol provide reference points for the vibrational modes of the dihydroxybenzene portion of the molecule. researchgate.net

Table 2: Predicted Raman Shifts for this compound

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic (C-H) | Stretching | 3100 - 3050 | Medium |

| Aromatic (C=C) | Ring Stretching | 1610 - 1580 | Strong |

| Trifluoromethyl (C-F) | Symmetric Stretch | ~1300 | Medium |

Terahertz (THz) Spectroscopy for Isomer Distinction

Research on the unsubstituted isomers benzene-1,2-diol (catechol), benzene-1,3-diol, and benzene-1,4-diol (B12442567) has demonstrated that they exhibit substantially different absorption spectra in the THz domain. mdpi.com These differences arise from the unique crystal packing and hydrogen-bonding networks of each isomer. For catechol, these absorptions are attributed primarily to intermolecular vibrations. mdpi.com By extension, THz spectroscopy would be a highly effective method for distinguishing this compound from its isomers, such as 3-(Trifluoromethyl)benzene-1,2-diol or other positional isomers. The introduction of the bulky and polar trifluoromethyl group would create a unique vibrational fingerprint in the THz region, sensitive to the precise substitution pattern on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, an unambiguous structural assignment of this compound can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl protons. Due to the substitution pattern, there are three unique aromatic protons.

The proton at position 3 (adjacent to two hydroxyl groups) would likely appear as a doublet.

The proton at position 5 (adjacent to the CF₃ group) would appear as a doublet of doublets, split by the protons at positions 3 and 6.

The proton at position 6 would appear as a doublet.

The electron-withdrawing nature of the trifluoromethyl group will deshield adjacent protons, causing their signals to shift downfield. The hydroxyl protons will appear as two distinct, likely broad, singlets, with chemical shifts that are highly dependent on solvent, concentration, and temperature due to hydrogen bonding. Data from analogous compounds like 1-nitro-4-(trifluoromethyl)benzene show aromatic protons in the range of 7.8-8.4 ppm. rsc.org For 4-Trifluoromethylphenol, aromatic protons appear between 6.9 and 7.6 ppm. chemicalbook.com

Table 3: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3 | 6.8 - 7.1 | d (doublet) |

| H-5 | 7.0 - 7.3 | dd (doublet of doublets) |

| H-6 | 6.9 - 7.2 | d (doublet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will show seven distinct signals, one for each of the six aromatic carbons and one for the trifluoromethyl carbon.

The carbons bearing the hydroxyl groups (C-1 and C-2) will be significantly deshielded, appearing in the 140-150 ppm range.

The carbon attached to the trifluoromethyl group (C-4) will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms (¹JCF). Its chemical shift will be influenced by the substituent effect of the CF₃ group. beilstein-journals.org

The trifluoromethyl carbon (CF₃) itself will appear as a large quartet, significantly downfield, with a large one-bond carbon-fluorine coupling constant (¹JCF) typically in the range of 270-280 Hz. rsc.orgbeilstein-journals.org

The remaining aromatic carbons (C-3, C-5, C-6) will appear in the typical aromatic region (115-130 ppm), with their exact shifts determined by the cumulative effects of the -OH and -CF₃ substituents. Long-range C-F couplings (²JCF, ³JCF) will likely cause further splitting of the signals for C-3, C-4, and C-5. beilstein-journals.org

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1, C-2 | 140 - 150 | s or small m |

| C-3, C-6 | 115 - 125 | m (multiplet) |

| C-4 | 125 - 130 | q (quartet) |

| C-5 | 118 - 128 | m (multiplet) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of the trifluoromethyl (CF₃) group is particularly sensitive to its electronic environment on the aromatic ring. dovepress.com

For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. The precise chemical shift is influenced by the electron-donating nature of the two hydroxyl groups on the catechol ring. While specific experimental data for this compound is not widely published, the chemical shift can be estimated by comparison with structurally related compounds. Generally, a CF₃ group attached to a benzene ring exhibits a chemical shift in the range of -60 to -65 ppm relative to a CFCl₃ standard. rsc.orgcolorado.edursc.org For instance, 1-nitro-4-(trifluoromethyl)benzene, which has a strong electron-withdrawing nitro group, shows a signal at -63.18 ppm. rsc.org Conversely, more electron-rich systems can shift this signal. The polarity of the solvent also plays a significant role in the observed chemical shift, with more polar solvents often causing a greater deshielding effect. nih.gov

Table 1: Comparative ¹⁹F NMR Chemical Shifts of Related Trifluoromethyl-Aromatic Compounds

| Compound | Chemical Shift (δ) ppm | Reference |

| Benzotrifluoride | -63.72 | colorado.edu |

| 1-Nitro-4-(trifluoromethyl)benzene | -63.18 | rsc.org |

| 1-Methoxy-4-(trifluoromethyl)benzene | -61.49 | rsc.org |

| 1,4-Bis(trifluoromethyl)benzene | -63.3 | rsc.org |

| 3-(Trifluoromethyl)benzaldehyde | -63.0 | rsc.org |

This interactive table allows for sorting and comparison of ¹⁹F NMR data.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound (C₇H₅F₃O₂), the calculated molecular weight is 178.11 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 178.

The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. The presence of the catechol and trifluoromethyl moieties leads to predictable fragmentation pathways. Key fragmentation processes would likely include:

Loss of a hydroxyl radical (·OH): leading to a fragment ion at m/z 161.

Loss of water (H₂O): from the two adjacent hydroxyl groups, resulting in a stable benzofuranone-type structure at m/z 160.

Loss of carbon monoxide (CO): a common fragmentation for phenols and catechols, which would produce an ion at m/z 150.

Loss of the trifluoromethyl radical (·CF₃): cleavage of the C-CF₃ bond would yield a significant fragment ion corresponding to the catechol cation at m/z 109.

Aromatic ring fragmentation: further fragmentation of the benzene ring can also occur. fluorine1.ru

Atmospheric pressure chemical ionization (APCI) is another suitable technique, particularly for polar analytes. bris.ac.ukuva.nl In positive ion mode, it would likely show a protonated molecule [M+H]⁺ at m/z 179, while the negative ion mode would show a deprotonated molecule [M-H]⁻ at m/z 177. bris.ac.ukuva.nl

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Identity | m/z (Nominal) |

| [C₇H₅F₃O₂]⁺˙ | Molecular Ion (M⁺˙) | 178 |

| [C₇H₄F₃O]⁺ | [M - OH]⁺ | 161 |

| [C₇H₂F₃O]⁺˙ | [M - H₂O]⁺˙ | 160 |

| [C₆H₅F₃O]⁺˙ | [M - CO]⁺˙ | 150 |

| [C₆H₅O₂]⁺ | [M - CF₃]⁺ | 109 |

This interactive table outlines the expected major fragments in the mass spectrum.

X-ray Crystallography for Solid-State Structure Determination

As of this writing, a complete single-crystal X-ray diffraction structure for this compound has not been deposited in public crystallographic databases. However, analysis of closely related structures, such as Schiff bases derived from trifluoromethyl anilines and dihydroxybenzaldehydes, provides significant insight into the expected solid-state characteristics. nih.govtubitak.gov.tr X-ray crystallography would definitively determine the unit cell dimensions, space group, and the precise three-dimensional arrangement of atoms, including bond lengths and angles. mdpi.com

The solid-state structure of this compound is expected to be dominated by a network of hydrogen bonds. tubitak.gov.tr

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is anticipated between the two adjacent hydroxyl groups (O-H···O) on the catechol ring. This type of interaction is a common and stabilizing feature in ortho-dihydroxybenzene derivatives, effectively forming a five-membered pseudo-ring and enhancing the planarity of the substituent array. mdpi.com

The conformation of this compound is largely defined by the planar benzene ring. The key conformational features are the orientation of the two hydroxyl groups and the trifluoromethyl group relative to this ring. The previously mentioned intramolecular hydrogen bond between the hydroxyl groups would constrain their movement and favor a coplanar arrangement with the aromatic ring. mdpi.com

The trifluoromethyl group is sterically demanding and highly electronegative. While the C-C bond connecting it to the ring allows for rotation, there will be a preferred orientation in the solid state to minimize steric hindrance with the adjacent hydroxyl group and to optimize packing interactions. mdpi.com Analysis of related crystal structures shows that while the core aromatic ring is planar, slight twisting can occur, particularly in molecules with multiple bulky substituents. nih.govtubitak.gov.tr A full planarity analysis via X-ray crystallography would involve calculating the dihedral angles between the plane of the benzene ring and the planes defined by the substituent atoms.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

DFT calculations serve as a fundamental tool for elucidating the three-dimensional structure and electronic nature of molecules. For 4-(Trifluoromethyl)benzene-1,2-diol, these calculations would be crucial for understanding its stability, reactivity, and potential for intermolecular interactions.

A geometry optimization would reveal the most stable arrangement of atoms in this compound, providing precise values for bond lengths, bond angles, and dihedral angles. This would clarify the planarity of the benzene (B151609) ring and the orientation of the hydroxyl and trifluoromethyl groups.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy difference between them, the HOMO-LUMO gap, is a measure of chemical reactivity and kinetic stability. For this compound, these values would quantify the electronic influence of its substituent groups.

An MEP map would visualize the electron density distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This would pinpoint the likely sites for chemical reactions.

NBO analysis provides a detailed picture of bonding and charge distribution. It would quantify the delocalization of electron density and the nature of intramolecular charge transfer from the hydroxyl groups to the trifluoromethyl-substituted ring.

Mulliken population analysis is a method for assigning partial atomic charges. This information helps in understanding the electrostatic properties and bonding characteristics within the molecule.

Advanced Quantum Chemical Methods (e.g., CCSD(T), MP2) for Benchmark Studies

To establish a reliable benchmark for the energetic and structural properties of molecules like this compound, highly accurate quantum chemical methods are employed. Coupled-Cluster with Singles, Doubles, and perturbative Triples, denoted as CCSD(T), is widely regarded as the "gold standard" in computational chemistry for its ability to produce results that are very close to experimental values. nih.gov However, its high computational cost limits its application to smaller systems. nih.govweizmann.ac.il

Second-order Møller-Plesset perturbation theory (MP2) offers a more computationally feasible alternative that still accounts for electron correlation. carlosborca.com These methods are particularly vital for creating benchmark databases of interaction energies, which can then be used to test the accuracy of more cost-effective methods like Density Functional Theory (DFT). rsc.org

For instance, benchmark studies on systems involving intermolecular interactions, such as the hydrogen bonding and π-stacking relevant to this compound, often involve calculating interaction energies at the CCSD(T) level extrapolated to the complete basis set (CBS) limit. carlosborca.comrsc.org This approach involves performing calculations with progressively larger basis sets and extrapolating the results to an infinitely large basis set, minimizing basis set superposition error and providing a definitive theoretical value. rsc.org Studies on crystalline benzene and other aromatic systems demonstrate that a combination of CCSD(T) for close-range interactions and MP2 for longer-range interactions can yield highly accurate lattice energies. carlosborca.comnsf.gov

Table 1: Comparison of High-Level Computational Methods for Benchmark Studies

| Method | Description | Typical Application | Accuracy |

| CCSD(T) | Coupled-Cluster with single, double, and perturbative triple excitations. Considered the "gold standard." nih.gov | Calculating highly accurate energies and properties for small to medium-sized molecules. nih.govweizmann.ac.il | Very High (often within 1 kcal/mol of experiment) |

| MP2 | Second-order Møller-Plesset perturbation theory. | Geometries and interaction energies for a wide range of systems. carlosborca.com | Good |

| DFT | Density Functional Theory. A family of methods with varying functionals. | Broadly used for geometry optimization, frequency calculations, and electronic properties. scielo.org.mx | Varies by functional |

Simulation of Spectroscopic Data

Computational methods are instrumental in the interpretation of experimental spectra by predicting spectroscopic data and assigning vibrational modes and electronic transitions.

The vibrational (infrared and Raman) spectra of this compound can be predicted using DFT calculations. By solving the Schrödinger equation for the molecule, a potential energy surface is generated, from which vibrational frequencies and their corresponding intensities can be calculated. scielo.org.mx These calculations are typically performed within the harmonic approximation, which provides a good prediction of vibrational frequencies. scielo.org.mx

The calculated spectrum can be compared with experimental data to provide a detailed assignment of the spectral bands to specific molecular motions, such as the O-H stretching of the diol group, C-F stretching modes of the trifluoromethyl group, and various vibrations of the benzene ring. Discrepancies between calculated and experimental frequencies, often due to the harmonic approximation and solvent effects, can be systematically corrected using scaling factors.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Visible absorption spectra. mdpi.comnih.gov This technique calculates the energies of electronic excitations from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum. researchgate.netresearchgate.net

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. nih.gov These calculations help identify the nature of the electronic transitions, such as π→π* transitions within the benzene ring or n→π* transitions involving the oxygen atoms of the diol. The choice of functional and basis set, as well as the inclusion of a solvent model, is crucial for achieving good agreement between theoretical and experimental spectra. mdpi.com

Table 2: Simulated Spectroscopic Data for Aromatic Compounds using Computational Methods

| Spectroscopic Technique | Computational Method | Information Obtained | Relevance to this compound |

| Infrared (IR) & Raman | DFT | Vibrational frequencies, intensities, and mode assignments. scielo.org.mx | Identification of functional group vibrations (O-H, C-F, C=C). |

| UV-Visible | TD-DFT | Excitation energies (λmax), oscillator strengths, and nature of electronic transitions (e.g., π→π*). researchgate.netresearchgate.net | Understanding the electronic structure and chromophores. |

Intermolecular Interaction Analysis

The trifluoromethyl and diol groups confer a distinct ability to participate in various non-covalent interactions, which are fundamental to its chemical behavior and its arrangement in condensed phases.

The two hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, leading to the formation of strong intermolecular hydrogen bonds. mdpi.com Computational chemistry allows for a detailed analysis of the thermodynamics of these interactions. By calculating the energies of the hydrogen-bonded dimer and the isolated monomers, the hydrogen bond interaction energy can be determined.

Furthermore, more advanced calculations can dissect the Gibbs free energy of hydrogen bond formation into its enthalpic (ΔH) and entropic (ΔS) components. nih.gov Studies on diols have shown that both intermolecular and intramolecular hydrogen bonds can form. researchgate.net In this compound, an intramolecular hydrogen bond between the two adjacent hydroxyl groups is possible. The strength of these bonds can be quantified using methods like Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density distribution to characterize bonding interactions. mdpi.com

Van der Waals (vdW) forces, particularly dispersion forces, are critical for understanding the intermolecular interactions of this compound. aps.org The trifluoromethyl group, with its high electron density and polarizability, significantly influences these interactions. mdpi.com

Computational studies on trifluoromethylated benzene derivatives have shown that trifluoromethylation can enhance intermolecular π-π stacking interactions compared to non-substituted or fluorinated analogues. nih.gov This enhancement is attributed to favorable electrostatic interactions and increased dispersion forces associated with the CF₃ group. nih.gov Dispersion-corrected DFT (DFT-D) methods are essential for accurately modeling these vdW interactions, as standard DFT functionals often fail to capture long-range dispersion effects. nih.gov These interactions, along with hydrogen bonds, dictate the packing of the molecules in the solid state. nih.gov

Pi-Stacking Interactions in Catecholic Systems

Pi-stacking (π-π) interactions are a class of non-covalent interactions that occur between aromatic rings. These forces are crucial in various chemical and biological phenomena, including the stabilization of protein structures, the formation of DNA's double helix, and the principles of molecular recognition and self-assembly. In systems involving catechol and its derivatives, such as this compound, π-stacking plays a significant role in determining the aggregation behavior and the structure of molecular assemblies. The interaction involves the delocalized π-electrons of the aromatic rings and can manifest in several geometric arrangements, most notably face-to-face (sandwich), parallel-displaced, and edge-to-face (T-shaped) configurations.

Computational chemistry and quantum chemical investigations provide profound insights into the nature and strength of these interactions. Methods like Density Functional Theory (DFT), particularly when corrected for dispersion forces, and high-level ab initio calculations like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster Singles and Doubles with perturbative Triples [CCSD(T)], are employed to model the potential energy surfaces of these dimers. mdpi.comresearchgate.net These calculations can determine the most stable configurations and the corresponding interaction energies.

For the parent catechol dimer, computational studies have revealed a complex interplay between π-stacking and hydrogen bonding. mdpi.com The presence of two adjacent hydroxyl groups allows for the formation of intermolecular hydrogen bonds, which compete with and influence the geometry of the π-stacking. The most stable structures are often a compromise, optimizing both types of interactions. For instance, T-shaped arrangements in the catechol dimer can be stabilized by an interaction energy of approximately -2.4 kcal/mol. mdpi.com

The introduction of a trifluoromethyl (-CF₃) group at the 4-position of the catechol ring significantly modulates the electronic properties of the aromatic system. The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This withdrawal of electron density from the π-system alters the ring's quadrupole moment and influences its interaction with other aromatic rings. Generally, this creates a more electron-poor (π-acidic) aromatic face.

This electronic perturbation is expected to influence dimer interactions in several ways. The interaction between an electron-poor ring and another ring can be favorable, especially in a face-to-face or parallel-displaced stacking arrangement, a phenomenon known as arene-perfluoroarene interaction. researchgate.net However, studies on other fluorinated aromatics suggest that fluorine substitution can also disrupt ideal stacking, favoring more offset or edge-to-face geometries to minimize unfavorable electrostatic contacts. rsc.org In the case of this compound, the π-stacking behavior will be a balance between the quadrupole-driven interactions modified by the -CF₃ group and the persistent influence of the hydroxyl groups' hydrogen-bonding capabilities.

To contextualize the magnitude of these interactions, the following table presents calculated interaction energies for the parent benzene and catechol dimers in different configurations. While specific data for the 4-(trifluoromethyl) derivative is not available in the cited literature, these values for the fundamental structures provide a benchmark for understanding the forces at play.

| Dimer System | Configuration | Calculated Interaction Energy (kcal/mol) | Inter-ring Distance (Å) | Computational Method | Reference |

|---|---|---|---|---|---|

| Benzene Dimer | T-Shaped (TS) | -2.75 | 4.96 | CCSD(T)/CBS | mdpi.com |

| Benzene Dimer | Parallel-Displaced | -2.78 | 3.55 | CCSD(T)/CBS | mdpi.com |

| Catechol Dimer | T-Shaped (TS) | -2.4 | 4.9 | MP2mod | mdpi.com |

| Catechol Dimer | Antiparallel Face-to-Face (AFF) | -6.1 | 3.5 | MP2mod | mdpi.com |

Coordination Chemistry of 4 Trifluoromethyl Benzene 1,2 Diol

Catecholate Ligand Chemistry

Catechol and its derivatives are well-known chelating agents that form stable complexes with a wide range of metal ions. The two adjacent hydroxyl groups can deprotonate to form a catecholate dianion, which binds to metal centers in a bidentate fashion.

Metal-Complex Formation with Transition Metals

4-(Trifluoromethyl)benzene-1,2-diol readily engages in complex formation with various transition metals. The reaction typically involves the deprotonation of the hydroxyl groups, leading to the formation of a five-membered chelate ring with the metal ion. The stoichiometry of the resulting complexes can vary, with common forms being mono-, bis-, and tris-catecholate complexes, depending on the metal ion's coordination number and the reaction conditions. For instance, with trivalent metal ions like Fe(III), tris-catecholate complexes of the type [M(catecholate)₃]³⁻ are often formed. Divalent metal ions such as Cu(II), Co(II), and Ni(II) can form both mono- and bis-catecholate complexes.

The formation of these complexes is often pH-dependent, as the deprotonation of the catechol hydroxyl groups is a prerequisite for coordination. The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, the solvent system, and the electronic properties of the catecholate ligand.

| Metal Ion | Typical Complex Stoichiometry (Ligand:Metal) | Coordination Geometry | Reference |

|---|---|---|---|

| Fe(III) | 3:1 | Octahedral | |

| Cu(II) | 1:1, 2:1 | Square Planar or Distorted Octahedral | rsc.orgnih.gov |

| Mn(III) | 3:1 | Octahedral | |

| Co(II) | 1:1, 2:1 | Tetrahedral or Octahedral | |

| Ni(II) | 1:1, 2:1 | Octahedral |

Spectroscopic Signatures of Metal-Catecholate Complexes

The formation of metal-catecholate complexes gives rise to distinct spectroscopic signatures, particularly in the ultraviolet-visible (UV-Vis) and infrared (IR) regions. In the UV-Vis spectra, the complexation typically leads to the appearance of new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) transitions. For instance, the tris-catecholate complex of Fe(III) exhibits a characteristic absorption peak around 487 nm. The precise wavelength and intensity of these bands are sensitive to the metal ion and the substituents on the catechol ring.

Infrared spectroscopy provides valuable information about the coordination mode of the catecholate ligand. Upon complexation, the vibrational frequencies associated with the C-O and O-H bonds of the catechol are altered. The disappearance of the broad O-H stretching band and the shift in the C-O stretching frequency are indicative of the deprotonation and coordination of the hydroxyl groups. For example, the C-O stretching vibration, which appears in the free ligand, may shift to lower or higher frequencies upon coordination, depending on the nature of the metal-ligand bond. The splitting of catechol bands in the IR spectrum has been observed upon metal complexation, indicating the involvement of the catechol in the coordination sphere.

| Complex Type | Spectroscopic Technique | Characteristic Features | Reference |

|---|---|---|---|

| [Fe(catecholate)₃]³⁻ | UV-Vis | Absorption max. ~487 nm (LMCT) | |

| [Cu(catecholate)₂]²⁻ | UV-Vis | Broad d-d transitions and LMCT bands | rsc.org |

| General Metal-Catecholate | IR | Disappearance of O-H stretch, shift in C-O stretch |

Role of Trifluoromethyl Group in Modulating Coordination Properties

The trifluoromethyl group is a potent electron-withdrawing group that significantly influences the electronic and steric characteristics of the this compound ligand.

Electronic Influence on Ligand-Metal Interactions

The strong inductive electron-withdrawing effect of the trifluoromethyl group decreases the electron density on the catechol ring and, consequently, on the coordinating oxygen atoms. This reduction in electron-donating ability of the catecholate ligand can lead to several effects on the resulting metal complexes. The decreased basicity of the catecholate oxygen atoms may result in a lower binding affinity for metal ions compared to unsubstituted catechol.

Furthermore, the electron-withdrawing nature of the trifluoromethyl group can stabilize the metal center in a lower oxidation state. This effect is reflected in the electrochemical properties of the metal complexes, where the redox potentials are often shifted to more positive values.

Steric Considerations in Complex Geometries

The trifluoromethyl group is relatively bulky and can exert steric hindrance, influencing the geometry of the resulting metal complexes. This steric effect can affect the arrangement of the ligands around the metal center and may favor certain coordination numbers or geometries over others. For example, in highly crowded coordination spheres, the steric repulsion between the trifluoromethyl groups on adjacent ligands could lead to distortions from ideal geometries.

The steric hindrance can also play a role in the kinetics of complex formation, potentially slowing down the rate of ligand exchange reactions. In some cases, the steric bulk may prevent the formation of higher-order complexes, such as tris-catecholate complexes, that would be readily formed with less sterically demanding ligands.

| Property | Electronic Effect | Steric Effect | Reference |

|---|---|---|---|

| Ligand Basicity | Decreased | - | |

| Metal-Ligand Bond Strength | Potentially weakened | - | |

| Redox Potential of Metal Center | Shifted to more positive values | - | |

| Coordination Geometry | - | May cause distortions from ideal geometry | |

| Stability of Higher-Order Complexes | - | May be reduced |

4 Trifluoromethyl Benzene 1,2 Diol As a Synthetic Building Block

Utility in the Construction of Functionalized Aromatic Systems

The catechol moiety of 4-(Trifluoromethyl)benzene-1,2-diol serves as a versatile handle for the construction of more complex functionalized aromatic systems. The two adjacent hydroxyl groups can be readily derivatized, allowing for the introduction of various substituents and the extension of the aromatic framework.

One common strategy involves the etherification of the hydroxyl groups. These reactions can be controlled to achieve either mono- or di-substitution, providing access to a range of trifluoromethyl-substituted alkoxybenzene derivatives. Such derivatives are of interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethoxy group. The synthesis of these ethers can be achieved through various methods, including the Williamson ether synthesis.

Furthermore, the catechol unit can participate in coupling reactions. While specific examples directly utilizing this compound are not extensively documented in readily available literature, the known reactivity of catechols suggests its potential in reactions such as the Suzuki or Buchwald-Hartwig couplings after appropriate functionalization of the hydroxyl groups, for instance, by converting them into triflates. These methodologies would enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the positions of the hydroxyl groups, leading to highly substituted trifluoromethylated aromatic compounds.

The synthesis of substituted catechols is a significant area of research, with applications ranging from natural product synthesis to the development of novel materials. frontiersin.orgacs.orgmdpi.com General methods for the synthesis of substituted catechols often involve the oxidation of corresponding phenols or other multi-step synthetic sequences. acs.org The availability of this compound as a starting material provides a direct entry point to a variety of 4-trifluoromethyl-substituted aromatic compounds, bypassing the need for potentially challenging trifluoromethylation or hydroxylation steps on a pre-existing aromatic ring.

Integration into Heterocyclic Ring Systems

The 1,2-diol functionality of this compound is an ideal precursor for the synthesis of various heterocyclic ring systems, particularly those containing oxygen atoms. Condensation reactions with suitable bifunctional reagents can lead to the formation of five- or six-membered heterocyclic rings fused to the trifluoromethyl-substituted benzene (B151609) core.

A prominent example is the synthesis of benzodioxole derivatives. The reaction of this compound with dihalomethanes or other methylene-bridging reagents can yield 5-(trifluoromethyl)benzo[d] mdpi.comnih.govdioxole. Benzodioxoles are important structural motifs found in numerous natural products and pharmacologically active compounds. google.com The trifluoromethyl group in the 5-position can significantly influence the biological activity and physicochemical properties of the resulting molecule.

Similarly, condensation with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of trifluoromethyl-substituted phenazines or other related diazine systems, although this requires the diol to be first converted to the corresponding diamine. The diamino analogue, 4-(Trifluoromethyl)benzene-1,2-diamine, is a known compound and its reactivity towards the formation of heterocyclic systems is established. mdpi.comnih.gov For instance, the reaction of 4-(trifluoromethyl)-1,2-phenylenediamine with appropriate precursors can yield trifluoromethyl-substituted pyrimidine (B1678525) derivatives, which are of significant interest in medicinal chemistry. frontiersin.orgnih.govresearchgate.net

The synthesis of trifluoromethyl-substituted 1,2,4-triazoles and 1,3,4-thiadiazoles has also been reported, starting from precursors that could potentially be derived from this compound. nih.govresearchgate.net These heterocyclic systems are known to exhibit a wide range of biological activities.

Applications in Material Science Precursor Synthesis

The unique combination of a rigid aromatic core, a strongly electron-withdrawing trifluoromethyl group, and reactive hydroxyl functionalities makes this compound an intriguing monomer for the synthesis of advanced materials. The trifluoromethyl group can enhance thermal stability, solubility in organic solvents, and introduce specific electronic properties to polymers.

This catechol derivative can be envisioned as a monomer in the synthesis of high-performance polymers such as polyethers, polyesters, and polycarbonates. For instance, polycondensation of the corresponding bis-phenoxide of this compound with suitable dihaloalkanes or activated aromatic dihalides could yield polyethers with a high fluorine content.

While specific examples of polymers derived directly from this compound are not widely reported, the synthesis of polymers from structurally related fluorinated monomers is an active area of research. For example, the synthesis of a zwitterionic monomer for proton exchange membranes in fuel cells, which incorporates a 4-(trifluoromethyl)benzene unit, highlights the potential of such fluorinated aromatics in materials for energy applications. etsu.edu The presence of the trifluoromethyl group is often sought after to improve the performance of such materials.

Furthermore, the diol functionality allows for its use in the preparation of precursors for more complex material architectures. For example, it could be incorporated into the synthesis of ligands for metal-organic frameworks (MOFs) or as a component in the synthesis of functional dyes or liquid crystals. The theoretical study of polynitrobenzene derivatives containing -CF3 and other fluorinated groups as high-energy materials suggests the interest in incorporating such functionalities into advanced materials. mdpi.com

Below is a table summarizing the potential applications of this compound as a synthetic building block.

| Application Area | Synthetic Transformation | Resulting Structure/Material | Potential Benefits of CF3 Group |

| Functionalized Aromatics | Etherification | Trifluoromethyl-substituted alkoxybenzenes | Modified electronic properties, increased lipophilicity |

| Coupling Reactions (after functionalization) | Highly substituted trifluoromethylated aromatics | Fine-tuning of molecular properties | |

| Heterocyclic Systems | Condensation with dihalomethanes | 5-(Trifluoromethyl)benzodioxoles | Altered biological activity and physicochemical properties |

| Conversion to diamine and condensation | Trifluoromethyl-substituted phenazines, pyrimidines, etc. | Enhanced biological activity | |

| Material Science | Polycondensation | Polyethers, Polyesters, Polycarbonates | Increased thermal stability, solubility, specific electronic properties |

| Ligand Synthesis | Metal-Organic Frameworks (MOFs) | Modified framework properties |

Future Research Trajectories

Development of Novel Stereoselective Synthetic Pathways

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. researchgate.net For 4-(Trifluoromethyl)benzene-1,2-diol, future research will likely gravitate towards creating chiral derivatives by functionalizing the catechol ring or by using the diol as a foundational block for more complex chiral structures.

A significant avenue of research will be the development of enantioselective methods to produce chiral compounds. While direct asymmetric synthesis on the catechol ring can be challenging, strategies applied to other trifluoromethylated compounds offer a blueprint. For instance, the synthesis of enantiomerically pure β-amino-α-trifluoromethyl alcohols has been achieved and these compounds have proven to be effective ligands in enantioselective reactions. nih.gov A similar approach could be envisioned where derivatives of this compound are used to create chiral ligands for asymmetric catalysis. Furthermore, methods developed for the stereospecific synthesis of chiral trifluoromethylated enamides, which achieve high diastereoselectivity and enantioselectivity, could be adapted for derivatives of trifluoromethylated catechols. researchgate.net The use of chiral auxiliaries attached to the catechol hydroxyl groups could facilitate diastereoselective reactions on the aromatic ring or on substituents, with the auxiliary being removed in a subsequent step.

| Research Focus | Synthetic Strategy | Potential Outcome | Relevant Findings |

| Chiral Ligand Synthesis | Functionalization of the diol moiety to create bidentate ligands. | Novel catalysts for asymmetric transformations (e.g., hydrogenations, C-C bond formations). | Enantiomerically pure β-amino-α-trifluoromethyl alcohols serve as efficient ligands. nih.gov |

| Asymmetric C-H Functionalization | Directing group-assisted enantioselective C-H activation on the catechol ring. | Direct access to non-racemic functionalized catechol derivatives. | C-H functionalization of cyclopropenes has been achieved using palladium catalysts. nih.gov |

| Chiral Auxiliary-Mediated Synthesis | Attachment of a chiral auxiliary to the diol to guide diastereoselective reactions. | Synthesis of enantiopure derivatives after removal of the auxiliary. | Chiral auxiliaries are widely used to control stereochemistry in complex syntheses. |

| Enantioselective Desymmetrization | Desymmetrization of prochiral derivatives of this compound. | Access to chiral building blocks with multiple stereocenters. | Advances in catalysis provide numerous examples of desymmetrization reactions. |

Exploration of Advanced Catalytic Transformations

The reactivity of this compound can be further exploited through advanced catalytic methods. Future work will likely focus on the selective activation of C-H and C-F bonds to enable novel molecular editing strategies.

Photoredox catalysis has emerged as a powerful tool for activating strong chemical bonds under mild conditions. nih.gov Research has shown that trifluoromethylarenes can undergo selective C-F bond functionalization via an endergonic electron transfer to form reactive radical anions. nih.gov This strategy could be applied to this compound to generate difluoromethyl or monofluoromethyl derivatives, which are valuable motifs in medicinal chemistry. doi.org Such transformations would provide access to a range of difluoroalkylaromatics that are isosteres for aryl ethers or ketones. nih.gov

Furthermore, transition metal catalysis can be employed for C-H functionalization. For example, palladium catalysts have been used for the C-H functionalization of trifluoromethyl-substituted cyclopropenes. nih.gov Similar strategies could be developed for the regioselective C-H functionalization of the aromatic ring of this compound, allowing for the introduction of various substituents. The catechol moiety itself can also act as a bidentate ligand for transition metals, potentially enabling unique catalytic cycles or directing reactions to specific sites on the molecule. The development of reactions involving the difunctionalization of alkenes and alkynes with simultaneous introduction of a trifluoromethyl group and another functional group is also a rapidly advancing area. mdpi.comrsc.org

| Transformation Type | Catalytic System | Substrate/Reagent | Potential Product |

| C-F Activation/Defluorination | Photoredox Catalysis (e.g., Iridium or organic dyes) | This compound | 4-(Difluoromethyl)benzene-1,2-diol and related difluoroalkyl derivatives. nih.govdoi.org |

| C-H Functionalization | Transition Metal Catalysis (e.g., Pd, Rh, Ru) | This compound + coupling partner | Arylated, alkenylated, or acylated catechol derivatives. nih.gov |

| Cross-Coupling Reactions | Copper or Palladium Catalysis | Halogenated derivatives of the title compound + nucleophiles | Novel derivatives with extended conjugation or new functional groups. wikipedia.org |

| Cycloaddition Reactions | Transition Metal Catalysis | Derivatives with unsaturated side chains | Complex polycyclic structures containing the trifluoromethyl-catechol motif. rsc.org |

In-depth Mechanistic Investigations of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound and its derivatives is crucial for optimizing existing transformations and discovering new ones. A combination of experimental techniques and computational chemistry, particularly Density Functional Theory (DFT), will be instrumental.

Mechanistic studies can elucidate the pathways of complex reactions, such as the photoredox-catalyzed C-F bond activation. nih.gov DFT calculations can model the radical anion intermediates proposed in these reactions and calculate the energy barriers for subsequent fragmentation and bond formation, guiding the choice of catalysts and reaction conditions. doi.org Similarly, for transition-metal-catalyzed C-H functionalization, computational studies can help understand the coordination of the catechol to the metal center, the energetics of the C-H activation step, and the final reductive elimination.

Experimental investigations, including kinetic studies, isotope labeling, and the isolation or trapping of intermediates, will provide essential data to validate proposed mechanisms. For instance, understanding the mechanism of trifluoromethylthiolative difunctionalization of alkenes can lead to the design of more efficient and selective multicomponent reactions. nih.gov The synergy between theoretical and experimental approaches has also been used to clarify the structure of related compounds, such as confirming the preference for the phenol-imine tautomeric form in a derivative through both X-ray crystallography and DFT calculations. researchgate.net

| Research Area | Methodology | Focus of Investigation | Expected Outcome |

| C-F Bond Activation | DFT Calculations, Cyclic Voltammetry | Formation and fragmentation of radical anion intermediates. nih.gov | Rational design of more efficient photocatalytic systems. |

| C-H Functionalization | Kinetic Studies, DFT, Intermediate Trapping | Role of the diol as a directing group or ligand; transition state energies. | Improved regioselectivity and catalyst efficiency. |

| Asymmetric Catalysis | Spectroscopic Analysis (NMR), DFT | Origin of stereoselectivity; modeling of catalyst-substrate interactions. | Development of catalysts with higher enantioselectivity. |